5-Methyl-2-hepten-4-one, also known as filbertone, is a naturally occurring flavoring compound found in hazelnuts (Corylus avellana) []. It has a characteristic nutty, hazelnut-like aroma and is designated as "generally recognized as safe" (GRAS) for use in food by the Flavor and Extract Manufacturers Association (FEMA). Due to its pleasant aroma, filbertone finds application in various food products, including hazelnut-flavored candies, ice creams, and bakery goods [].
The presence of 5-methyl-2-hepten-4-one can be used as a marker compound to detect the adulteration of other oils, such as olive oil, with hazelnut oil [, ]. This application relies on the fact that filbertone is a characteristic component of hazelnut oil and is not typically found in significant quantities in olive oil. By analyzing the concentration of filbertone, researchers and food scientists can identify potential adulteration attempts and ensure the authenticity of the labeled product.
5-Methyl-2-hepten-4-one is an organic compound with the molecular formula and a molecular weight of 126.2 g/mol. It is classified as an α,β-unsaturated ketone, characterized by its nutty, metallic, and buttery odor, often associated with hazelnuts. This compound is also known by several synonyms, including filbertone and hazelnut ketone. Its boiling point is approximately 170 °C, and it has a density of 0.845 g/mL at 25 °C .
In synthesis, it can be derived through several methods, including Grignard reactions and condensation reactions involving acetylacetic esters .
5-Methyl-2-hepten-4-one exhibits notable biological activities. It has been evaluated for its potential toxicological effects, including:
The compound's safety profile suggests that while it may cause sensitization in some individuals, it is generally regarded as safe when used appropriately.
Several methods have been developed for synthesizing 5-methyl-2-hepten-4-one:
5-Methyl-2-hepten-4-one has several applications:
Interaction studies indicate that 5-methyl-2-hepten-4-one can react with skin proteins, which is significant for assessing its potential allergenic properties. In vitro assays such as the direct peptide reactivity assay (DPRA) have shown that the compound can interact with skin proteins, suggesting a need for caution in cosmetic formulations containing this ingredient .
Several compounds share structural similarities with 5-methyl-2-hepten-4-one. Notable examples include:
Compound Name | CAS Number | Key Features |
---|---|---|
7-Methyl-3-octen-2-one | 33046-81-0 | Similar nutty flavor; used in flavoring and fragrance. |
5,6,7-trimethylocta-2,5-dien-4-one | 358331-95-0 | Contains additional unsaturation; used in similar applications but less reactive due to structure. |
5-Methyl-2-hepten-4-one stands out due to its specific nutty aroma profile and its application in both food flavoring and perfumery. Unlike its analogs, it possesses a single unsaturation that contributes to its unique sensory characteristics while maintaining relatively low toxicity levels compared to other similar compounds .
Flammable;Irritant